![molecular formula C18H17F2N7O3S B2785988 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 2034471-17-3](/img/structure/B2785988.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17F2N7O3S and its molecular weight is 449.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have shown promising anticancer activity . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Activity
Compounds containing a triazole ring exhibit broad biological activities, including antimicrobial properties . They have been developed and used in various drugs, such as ketoconazole and fluconazole .
Anti-Inflammatory and Analgesic Activity
Triazole compounds also exhibit anti-inflammatory and analgesic activities . This makes them useful in the development of drugs for treating conditions associated with inflammation and pain .
Anticonvulsant Activity
1,2,4-Triazole derivatives have been used in the design and synthesis of anticonvulsant drugs . This is due to their ability to interact with various targets in the nervous system .
Agrochemical Applications
Triazole compounds have important application value in agrochemistry . They are used in the development of various agrochemicals due to their unique structure and broad-spectrum biological activities .
Material Chemistry Applications
Triazole compounds also have applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Antiviral Activity
1,2,4-Triazole derivatives have been used in the design and synthesis of antiviral drugs . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Antifungal Activity
Triazole compounds have been used in the development of antifungal drugs . For example, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with multiple receptors and exhibit diverse biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O3S/c19-18(20)31(29,30)14-4-2-1-3-13(14)17(28)26-9-7-25(8-10-26)15-5-6-16(24-23-15)27-12-21-11-22-27/h1-6,11-12,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLQBVUXQJLXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone |
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